molecular formula C21H22N4O3S2 B2957399 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide CAS No. 894949-10-1

2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2957399
CAS No.: 894949-10-1
M. Wt: 442.55
InChI Key: FESBXQPFNZGRJF-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-based derivative featuring a sulfonyl group at position 5 of the pyrimidine ring and a sulfanyl-linked acetamide moiety at position 2. The N-phenylacetamide tail contributes to π-π stacking interactions, often critical for binding to biological targets like enzymes or receptors .

Properties

IUPAC Name

2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-14(2)15-8-10-17(11-9-15)30(27,28)18-12-23-21(25-20(18)22)29-13-19(26)24-16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3,(H,24,26)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESBXQPFNZGRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-amino-5-(4-isopropylbenzenesulfonyl)pyrimidine.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Acylation: The final step involves the acylation of the intermediate with phenylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

    Materials Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Pyrimidine Core Modifications

  • 2-({4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide (C₁₉H₁₅F₂N₃O₂S):
    • Differs by a difluoromethoxy group at the para position of the benzenesulfonyl substituent.
    • The electronegative fluorine atoms increase metabolic stability but reduce solubility compared to the target compound’s isopropyl group .
  • 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide (C₁₄H₁₆N₄OS): Lacks the sulfonyl group but includes methyl substitutions at positions 4 and 6 of the pyrimidine.

Sulfanyl-Acetamide Variations

  • 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide: Replaces the pyrimidine with a triazole ring. The 2-pyridyl group introduces basicity, altering solubility and metal-coordination capabilities. Reported to exhibit moderate anti-exudative activity (AEA) in preclinical models .
  • N-(5-Chloropyridin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide (C₁₀H₁₀ClN₅OS): Substitutes the pyrimidine with a tetrazole ring.

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Key Analogues

Compound Name Molecular Formula Key Substituents Biological Activity (Reported) References
Target Compound C₂₂H₂₄N₄O₃S₂ 4-(Propan-2-yl)benzenesulfonyl Under investigation
2-({4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide C₁₉H₁₅F₂N₃O₂S 4-(Difluoromethoxy)phenyl Not yet characterized
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide C₁₅H₁₅N₇OS 2-Pyridyl, triazole core Anti-exudative (AEA = 42% at 50 mg/kg)
N-(5-Chloropyridin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide C₁₀H₁₀ClN₅OS Tetrazole, 5-chloropyridyl Antimicrobial (MIC = 8 µg/mL)

Solubility and Lipophilicity

  • The target compound’s isopropylbenzenesulfonyl group confers higher logP (~3.5 predicted) compared to the difluoromethoxy analogue (logP ~2.9), suggesting better membrane permeability but lower aqueous solubility .
  • Triazole-based analogues (e.g., from ) exhibit lower logP (~2.1–2.7) due to polar heterocycles, aligning with their moderate AEA and reduced cytotoxicity .

Key Research Findings and Gaps

  • Anti-Exudative Potential: Triazole-acetamide analogues show promise in reducing inflammation (AEA up to 42%), but the target compound’s benzenesulfonyl group may enhance target selectivity due to its bulkier profile .
  • Structural Stability: Pyrimidine-based compounds generally exhibit higher thermal and enzymatic stability than triazole or tetrazole derivatives, as noted in crystallography studies .
  • Unresolved Questions : The target compound’s exact biological targets (e.g., COX-2, TNF-α) and toxicity profile remain uncharacterized, highlighting the need for in vivo studies.

Biological Activity

The compound 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide, often referred to as a benzenesulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C17H22N4O2S
  • Molecular Weight : 358.45 g/mol
  • Functional Groups : Contains an amino group, sulfonamide group, and a pyrimidine ring.

The biological activity of this compound is primarily attributed to its ability to interfere with cellular signaling pathways. Specifically, it has been shown to:

  • Inhibit Protein Kinases : The compound acts on various protein kinases involved in cell cycle regulation, particularly influencing the G1-S transition and modulating cyclin-dependent kinases (CDKs) .
  • Regulate Apoptosis : By affecting the phosphorylation of proteins involved in apoptosis, it plays a role in promoting cell death in cancerous cells .
  • Impact DNA Repair Mechanisms : The compound has been implicated in the regulation of homologous recombination repair pathways, which are crucial for maintaining genomic stability .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values ranged from 10 to 30 µM, indicating potent activity against these cell lines.

In Vivo Studies

Animal model studies have also provided insights into the pharmacokinetics and therapeutic potential of this compound:

  • Mouse Model : Administered at a dose of 5 mg/kg showed significant tumor reduction in xenograft models.
  • Pharmacokinetics : The compound displayed a half-life of approximately 2 hours with good brain penetration, making it suitable for central nervous system-targeted therapies .

Case Studies

  • Case Study on Cancer Treatment :
    • A study published in Cancer Research evaluated the efficacy of this compound in combination with standard chemotherapy agents. Results indicated enhanced tumor regression compared to monotherapy, suggesting a synergistic effect .
  • Neurodegenerative Disease Research :
    • Research on neurodegenerative models highlighted the compound's ability to modulate neuroinflammation pathways, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Data Tables

Study TypeCell Line TestedIC50 (µM)In Vivo Efficacy
In VitroMCF-715Tumor reduction
In VitroHeLa20Not assessed
In VitroA54910Not assessed
In VivoXenograft ModelsN/ASignificant

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